

# "2-formylamino-2-phenyl-propionic acid" basic properties

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## Compound of Interest

Compound Name:	2-formylamino-2-phenyl-propionic acid
CAS No.:	3381-60-0
Cat. No.:	B8785089

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## Technical Guide: 2-Formylamino-2-phenyl-propionic Acid

### Executive Summary

**2-Formylamino-2-phenyl-propionic acid** (CAS: 3381-60-0), also recognized as N-formyl- $\alpha$ -methylphenylglycine, is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it represents an

-disubstituted amino acid where the

-carbon is quaternary, bearing a methyl group, a phenyl group, a carboxylic acid, and a formyl-protected amine.

This compound serves as a critical intermediate in the synthesis of

-methylphenylglycine, a scaffold highly valued in peptidomimetics for its ability to induce stable helical conformations and resist proteolytic degradation. Furthermore, the N-formyl moiety

makes this compound a prime substrate for enzymatic kinetic resolution, enabling the production of enantiomerically pure

-methyl amino acids.

## Part 1: Chemical Identity & Physicochemical Properties[2][3]

### Structural Analysis

Unlike canonical amino acids, the

-carbon in **2-formylamino-2-phenyl-propionic acid** is achiral in terms of proton attachment but chiral due to four distinct non-hydrogen substituents. This quaternary center imposes significant steric hindrance, restricting bond rotation (

angles) when incorporated into peptides.

IUPAC Name: 2-Formamido-2-phenylpropanoic acid Common Synonyms: N-Formyl- $\alpha$ -methylphenylglycine; (+)-N-Formyl-2-phenylalanine (ambiguous usage); 2-Formylamino-2-phenylpropionic acid.

## Key Properties Table

Property	Value / Description
CAS Number	3381-60-0
Molecular Formula	
Molecular Weight	193.20 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Acidity (pKa)	~3.5 (COOH) (Estimated based on -methyl amino acids)
Chirality	Exists as (R)- and (S)-enantiomers; CAS 3381-60-0 often refers to the (+)-isomer or racemate depending on grade.[2][3][4]
Stability	Stable under standard conditions; Formyl group hydrolyzes in strong acid/base.

## Part 2: Synthesis & Production Methodologies

The synthesis of **2-formylamino-2-phenyl-propionic acid** typically proceeds via the formation of the parent amino acid (

-methylphenylglycine) followed by N-formylation. The quaternary center requires robust methods such as the Bucherer-Bergs reaction or Strecker synthesis.

### Synthesis Workflow (Graphviz)

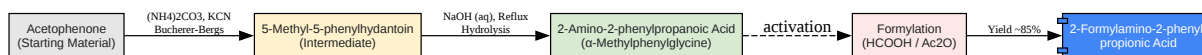


Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.

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Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.

## Detailed Experimental Protocol

### Step 1: Synthesis of Parent Amino Acid (Bucherer-Bergs)

- Reagents: Acetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).
- Procedure: Dissolve reagents in 50% aqueous ethanol. Heat to 60°C for 24 hours. The solution will precipitate 5-methyl-5-phenylhydantoin.
- Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours. Acidify to pH 6.0 with HCl to precipitate 2-amino-2-phenylpropanoic acid.

### Step 2: N-Formylation

This step converts the free amine to the formylamino derivative.

- Reagents: 2-Amino-2-phenylpropanoic acid (10 mmol), Formic Acid (98%, 20 mL), Acetic Anhydride (10 mL).
- Activation: Pre-mix Formic Acid and Acetic Anhydride at 0°C to generate the mixed anhydride (formyl acetate) in situ. Stir for 30 minutes.
- Addition: Add the amino acid solid slowly to the mixture.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ninhydrin-active spot).
- Work-up: Quench with ice water (50 mL). Evaporate solvents under reduced pressure. Recrystallize the residue from water/ethanol to yield **2-formylamino-2-phenyl-propionic acid**.

## Part 3: Applications in Drug Discovery & Resolution

### Enzymatic Kinetic Resolution

The N-formyl group is a classic "handle" for enzymatic resolution. Acylase enzymes (e.g., Acylase I from *Aspergillus* or Hog Kidney) are stereoselective.

- Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (or S-enantiomer) of the N-formyl derivative back to the free amino acid, leaving the D-enantiomer (R-enantiomer) as the unreacted N-formyl compound.
- Utility: This allows for the separation of the enantiomers of -methylphenylglycine, which is difficult to achieve by crystallization alone.

## Peptidomimetics

Incorporating this residue into peptides restricts the conformational space due to the Thorpe-Ingold effect (gem-dimethyl effect analog).

- Helix Promotion: The steric bulk of the phenyl and methyl groups at the -position forces the peptide backbone into helical turns ( -helix or -helix).
- Protease Resistance: The lack of an -proton prevents abstraction by proteases, significantly increasing the metabolic half-life of peptide drugs.

## Part 4: Analytical Characterization

To validate the identity of **2-formylamino-2-phenyl-propionic acid**, the following spectral data should be obtained.

### Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 1.75 (s, 3H, ) – Methyl group singlet.
  - 7.20–7.45 (m, 5H,

- ) – Phenyl aromatic protons.
- 8.05 (s, 1H,  
 ) – Formyl proton (may appear as doublet if coupled to NH, or two rotamers).
- 8.80 (s, 1H,  
 ) – Amide proton.
- 12.50 (br s, 1H,  
 ) – Carboxylic acid.

## Mass Spectrometry (ESI-MS)

- Positive Mode (

): Calculated

; Observed

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- Negative Mode (

): Calculated

; Observed

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## Part 5: Safety & Handling

- GHS Classification: Warning.<sup>[4]</sup>
- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.

- Storage: Store at 2-8°C, desiccated. The formyl group is susceptible to slow hydrolysis if exposed to moisture over long periods.

## References

- Sigma-Aldrich.**2-Formylamino-2-phenyl-propionic acid** Product Sheet. Accessed Feb 2026. [Link](#)
- PubChem.2-Amino-2-phenylpropanoic acid (Parent Compound Data). National Library of Medicine. [Link](#)
- GuideChem.CAS 3381-60-0 Basic Information and Suppliers. [Link](#)
- CymitQuimica.Properties of Alpha-Methyl-Phenylglycine Derivatives. [Link](#)

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